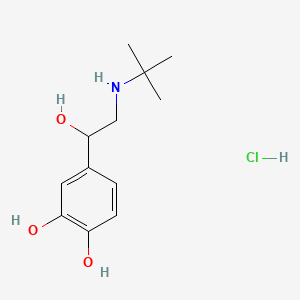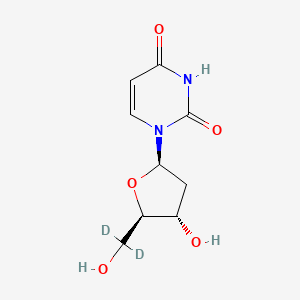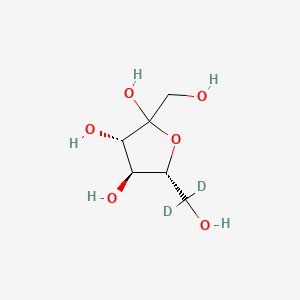
D-(C~6~,C~6~-~2~H_2_)呋喃果糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(C~6~,C~6~-~2~H_2_)Fructofuranose: is a deuterated form of fructofuranose, a monosaccharide and a ketose sugar. This compound is a derivative of fructose, where two hydrogen atoms are replaced by deuterium atoms. The presence of deuterium makes it a valuable compound for various scientific studies, particularly in the field of isotopic labeling.
科学研究应用
Chemistry: D-(C~6~,C~6~-~2~H_2_)Fructofuranose is used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways. Its unique isotopic composition allows for precise tracking of molecular changes.
Biology: In biological research, this compound is used to study metabolic pathways involving fructose. The deuterium atoms provide a distinct marker that can be detected using mass spectrometry, aiding in the understanding of metabolic fluxes.
Medicine: In medical research, D-(C~6~,C~6~-~2~H_2_)Fructofuranose is used in the development of diagnostic tools and therapeutic agents. Its isotopic labeling helps in the non-invasive tracking of metabolic processes in vivo.
Industry: Industrially, this compound is used in the production of deuterated drugs and other specialty chemicals. Its unique properties enhance the stability and efficacy of pharmaceutical products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(C~6~,C~6~-~2~H_2_)Fructofuranose typically involves the deuteration of fructose. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum, and the process is carried out under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: Industrial production of D-(C~6~,C~6~-~2~H_2_)Fructofuranose follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: D-(C~6~,C~6~-~2~H_2_)Fructofuranose undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)
Reduction: Sodium borohydride (NaBH_4), Lithium aluminum hydride (LiAlH_4)
Substitution: Halogens (Cl_2, Br_2), Alkylating agents (CH_3I)
Major Products Formed:
Oxidation: Formation of keto acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or alkylated derivatives
作用机制
The mechanism of action of D-(C~6~,C~6~-~2~H_2_)Fructofuranose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into enzyme kinetics and substrate specificity.
Molecular Targets and Pathways:
Enzymes: Hexokinase, Fructokinase
Pathways: Glycolysis, Fructose metabolism
相似化合物的比较
D-(C~6~,O~6~-~2~H_2_)Glucose: Another deuterated sugar, similar in structure but differs in the position of deuterium atoms.
D-Glucose: A common monosaccharide, not deuterated.
D-Fructose: The non-deuterated form of D-(C~6~,C~6~-~2~H_2_)Fructofuranose.
Uniqueness: D-(C~6~,C~6~-~2~H_2_)Fructofuranose is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms that are not possible with non-deuterated compounds.
属性
IUPAC Name |
(3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-XPGJXJCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746034 |
Source


|
| Record name | D-(C~6~,C~6~-~2~H_2_)Fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-75-1 |
Source


|
| Record name | D-(C~6~,C~6~-~2~H_2_)Fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
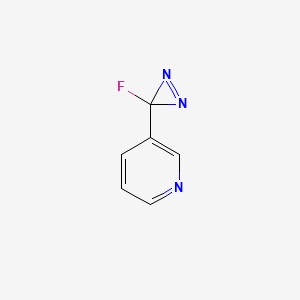
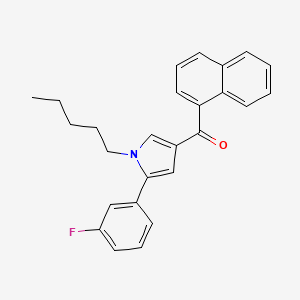
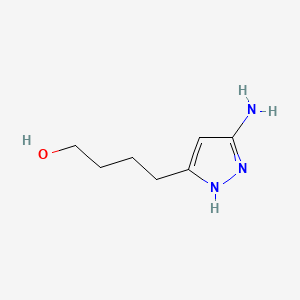
![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)
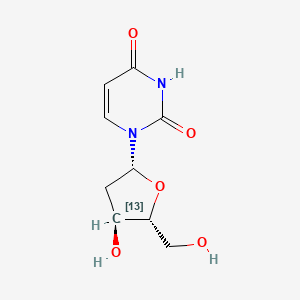

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

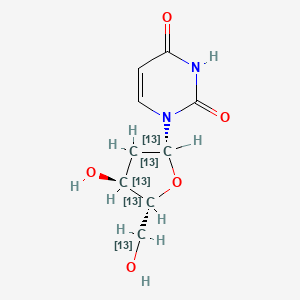
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
